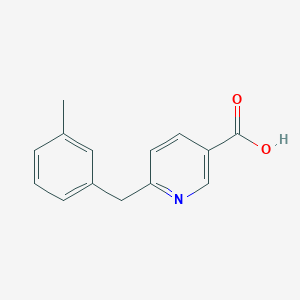
2-(3-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a hydroxyphenoxy group and a pyrrolidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 3-hydroxyphenol with 1-(pyrrolidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-oxophenoxy)-1-(pyrrolidin-1-yl)ethanone.
Reduction: Formation of 2-(3-hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethanone
- 2-(3-Methoxyphenoxy)-1-(pyrrolidin-1-yl)ethanone
- 2-(3-Hydroxyphenoxy)-1-(morpholin-1-yl)ethanone
Uniqueness
2-(3-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the hydroxy group on the phenoxy ring and the presence of the pyrrolidinyl group. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the hydroxy group at the 3-position may confer different reactivity and binding characteristics compared to the 4-position.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(3-hydroxyphenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H15NO3/c14-10-4-3-5-11(8-10)16-9-12(15)13-6-1-2-7-13/h3-5,8,14H,1-2,6-7,9H2 |
InChI Key |
XZGCOAWKILWKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)
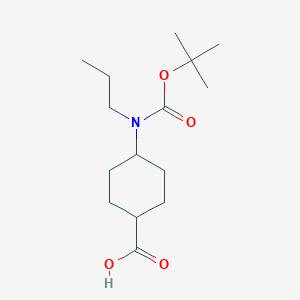
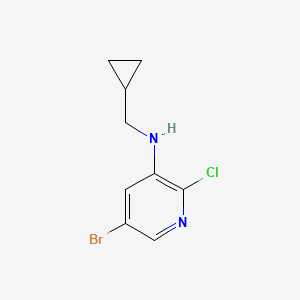

![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)

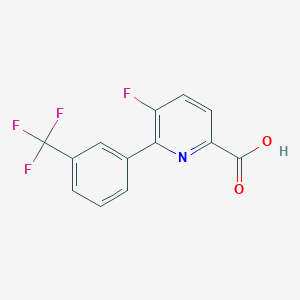
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
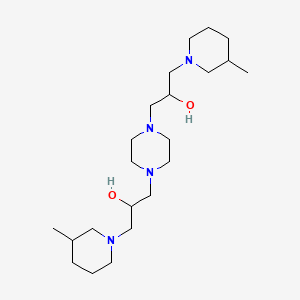
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
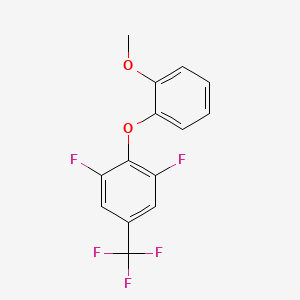
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
